Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Catalytic Methods for the Acylation of Hydroxybenzophenones
For Researchers, Scientists, and Drug Development Professionals
Hydroxybenzophenones are a critical class of organic compounds, widely recognized for their utility as UV absorbers in sunscreens and polymer stabilizers, and as versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The strategic acylation of the hydroxyl groups on the benzophenone scaffold is a key chemical transformation that allows for the fine-tuning of their physicochemical properties. This modification can enhance lipophilicity, improve photostability, alter biological activity, or protect a reactive hydroxyl group during a multi-step synthesis.
However, the acylation of polyhydroxylated benzophenones presents a significant challenge: regioselectivity. Direct acylation can lead to a mixture of products, with acylation occurring at different hydroxyl groups or even on the aromatic ring (C-acylation vs. O-acylation). This necessitates robust and selective catalytic methods to control the reaction outcome, minimize side products, and ensure high yields of the desired isomer.
This technical guide provides an in-depth analysis of three principal catalytic strategies for the acylation of hydroxybenzophenones: Biocatalysis using lipases, Organocatalysis with agents like DMAP and N-Heterocyclic Carbenes, and modern Lewis Acid catalysis for Friedel-Crafts reactions. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer field-proven insights to guide your experimental design.
Biocatalytic Acylation: The Green and Regioselective Approach
Enzymatic catalysis, particularly using lipases, represents a powerful and environmentally benign strategy for the acylation of phenolic compounds.[2] This approach is prized for its exceptional chemo-, regio-, and enantioselectivity under mild processing conditions, which prevents the decomposition of sensitive substrates often seen in harsh chemical methods.[2]
Expertise & Experience: The Causality of Biocatalytic Choice
The primary driver for using lipases is regioselectivity . In polyhydroxylated molecules like flavonoids (which are structurally analogous to many hydroxybenzophenones), lipases can preferentially acylate specific hydroxyl groups. This selectivity is governed by the steric and electronic environment of the substrate as it fits into the enzyme's active site. For instance, lipases often favor the acylation of primary hydroxyl groups over secondary or phenolic ones due to reduced steric hindrance.[3]
The choice of acyl donor is also critical. Vinyl esters are often preferred over alkyl esters or acids because the transesterification reaction is significantly faster and effectively irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde.[4] Solvents like 2-methyl-2-butanol or acetone are frequently used as they offer a good balance of substrate solubility and enzyme stability.[5]
// Node styles
sub [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; // Substrates
enz [fillcolor="#E2F0D9", fontcolor="#202124", color="#34A853"]; // Enzyme
inter [fillcolor="#FCE8B2", fontcolor="#202124", color="#FBBC05"]; // Intermediates
prod [fillcolor="#D3E3FD", fontcolor="#202124", color="#4285F4"]; // Products
// Nodes
Hydroxybenzophenone [label="Hydroxybenzophenone\n(Acyl Acceptor)", shape=oval, class=sub];
AcylDonor [label="Acyl Donor\n(e.g., Vinyl Laurate)", shape=oval, class=sub];
Lipase [label="Immobilized Lipase\n(e.g., TLL, CaLB)", class=enz];
EnzymeSubstrate [label="Enzyme-Substrate\nComplex Formation", class=inter];
AcylEnzyme [label="Acyl-Enzyme\nIntermediate", class=inter];
Tetrahedral [label="Tetrahedral\nIntermediate", class=inter];
Product [label="Acylated\nHydroxybenzophenone", shape=oval, class=prod];
Byproduct [label="Byproduct\n(e.g., Acetaldehyde)", shape=oval, class=prod];
// Workflow
Hydroxybenzophenone -> EnzymeSubstrate [label="Binds to\nActive Site"];
AcylDonor -> EnzymeSubstrate;
EnzymeSubstrate -> AcylEnzyme [label="Nucleophilic Attack\n(Serine Residue)"];
AcylEnzyme -> Tetrahedral [label="Nucleophilic Attack\nby Phenolic -OH"];
Tetrahedral -> Product [label="Collapse of\nIntermediate"];
Tetrahedral -> Byproduct;
Product -> Lipase [style=dashed, arrowhead=empty, label="Catalyst\nRegenerated"];
// Invisible nodes for alignment
{rank=same; Hydroxybenzophenone; AcylDonor;}
{rank=same; Product; Byproduct;}
}
केंदFigure 1: General workflow for lipase-catalyzed acylation.
Protocol 1: Regioselective Acylation of 2,4-Dihydroxybenzophenone using Immobilized Lipase
This protocol describes the selective acylation of the 4-position hydroxyl group, which is generally more accessible and reactive than the 2-position hydroxyl that is involved in intramolecular hydrogen bonding with the carbonyl group.
Materials:
-
2,4-Dihydroxybenzophenone
-
Immobilized Thermomyces lanuginosus lipase (TLL)[3]
-
Vinyl laurate (acyl donor)
-
2-methyl-2-butanol (tert-amyl alcohol), anhydrous
-
Molecular sieves (4 Å), activated
-
Reaction vessel with magnetic stirrer and heating
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a 50 mL round-bottom flask, add 2,4-dihydroxybenzophenone (1.0 mmol, 214 mg) and anhydrous 2-methyl-2-butanol (20 mL).
-
Drying: Add activated 4 Å molecular sieves (~1 g) to ensure anhydrous conditions, which are critical for lipase activity and preventing hydrolysis of the acyl donor. Stir for 15 minutes.
-
Reagent Addition: Add vinyl laurate (1.2 mmol, 272 mg). Using a slight excess of the acyl donor drives the reaction equilibrium towards the product.
-
Enzyme Addition: Add the immobilized TLL catalyst (e.g., 100 mg). Immobilization on a solid support simplifies post-reaction catalyst removal via simple filtration.[3][5]
-
Reaction: Seal the flask and place it in a pre-heated oil bath at 60 °C. Stir the suspension at 200 RPM. The elevated temperature increases reaction rates without denaturing the thermostable lipase.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by vacuum filtration, washing with a small amount of ethyl acetate. The catalyst can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the desired mono-acylated product.
| Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion/Yield | Selectivity | Reference |
| Immobilized TLL | Vinyl Decanoate | t-Butanol | 60 | 24 | >98% Conv. | Selective for primary OH | [3] |
| Immobilized CaLB | Vinyl Acetate | Acetone | 50 | 72 | ~70% Yield | Selective for B-ring OH | [5] |
| Free TLL | Vinyl Octanoate | t-Butanol | 50 | 48 | Quantitative | Selective for 6-OH of glucose moiety | [4] |
Organocatalysis: Versatile and Efficient Acylation
Organocatalysis offers a metal-free alternative for acylation, often proceeding with high efficiency under mild conditions. 4-(N,N-Dimethylamino)pyridine (DMAP) and N-Heterocyclic Carbenes (NHCs) are two of the most powerful catalysts in this class.
A. DMAP-Catalyzed Acylation: The Nucleophilic Powerhouse
DMAP is an exceptionally potent nucleophilic catalyst for acylation reactions.[6] Its efficacy stems from the ability of the highly nucleophilic pyridine nitrogen to attack the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate.[6] This intermediate is a far more potent acylating agent than the anhydride itself, enabling rapid and efficient acyl transfer to the hydroxybenzophenone.
Causality of Mechanism: The catalytic cycle is driven by the formation of the high-energy acylpyridinium salt. The subsequent reaction with the alcohol (phenolic -OH) is the product-forming step, which regenerates the DMAP catalyst.[7] Using DMAP hydrochloride (DMAP·HCl) offers a practical advantage, as it is a recyclable solid catalyst that can be used under base-free conditions, simplifying work-up and improving the process's green credentials.[7][8]
// Node styles
cat [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
reagent [fillcolor="#FCE8B2", fontcolor="#202124", color="#FBBC05"];
inter [fillcolor="#FAD2CF", fontcolor="#202124", color="#EA4335"];
prod [fillcolor="#D3E3FD", fontcolor="#202124", color="#4285F4"];
// Nodes
DMAP [label="DMAP Catalyst", class=cat];
Ac2O [label="Acetic Anhydride\n(Acylating Agent)", class=reagent];
Acylpyridinium [label="N-Acylpyridinium\nIntermediate (Reactive)", class=inter];
ROH [label="Hydroxybenzophenone\n(R-OH)", class=reagent];
Product [label="Acylated Product\n(R-OAc)", class=prod];
H_plus [label="H+", class=prod, shape=plaintext];
// Catalytic Cycle
DMAP -> Acylpyridinium [label="+ Ac₂O\n- OAc⁻"];
Acylpyridinium -> Product [label="+ R-OH"];
Product -> DMAP [label="- H⁺", style=dashed, arrowhead=empty];
ROH -> Product;
}
केंदFigure 2: Catalytic cycle of DMAP-mediated acylation.
Protocol 2: DMAP·HCl-Catalyzed Acetylation of 4-Hydroxybenzophenone
This protocol details a robust and recyclable method for the acylation of a simple monohydroxybenzophenone.
Materials:
-
4-Hydroxybenzophenone
-
Acetic Anhydride
-
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl)
-
Toluene (optional, for solid substrates)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Setup: In a reaction flask equipped with a reflux condenser, combine 4-hydroxybenzophenone (10.0 mmol, 1.98 g), acetic anhydride (11.0 mmol, 1.04 mL), and DMAP·HCl (0.5 mmol, 80 mg).[7] For solid substrates, toluene (20 mL) can be used as a solvent.
-
Reaction: Heat the mixture to 80-100 °C and stir. The use of elevated temperature significantly accelerates the acylation of sterically hindered or less reactive phenols.[8]
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 1-4 hours.
-
Catalyst Recovery:
-
Cool the reaction mixture to room temperature. If toluene was used, add water (20 mL).
-
The aqueous phase will contain the DMAP·HCl catalyst. Separate the organic layer.
-
The aqueous layer can be washed with ethyl acetate to remove residual product, and then evaporated to recover the DMAP·HCl catalyst for reuse.[7]
-
Work-up of Organic Phase:
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography.
| Catalyst | Acylating Agent | Conditions | Time | Yield | Recyclability | Reference |
| DMAP·HCl (5 mol%) | Acetic Anhydride | 100 °C, neat | 1 h | 98% | >8 times | [7][8] |
| DMAP·HCl (5 mol%) | Benzoic Anhydride | 120 °C, Toluene | 4 h | 95% | >8 times | [7] |
| Polystyrene-DMAP | Acetic Anhydride | RT, neat | 2 h | >99% | Yes | [9] |
B. N-Heterocyclic Carbene (NHC) Catalysis: Umpolung Reactivity
NHCs are a revolutionary class of organocatalysts known for their ability to induce "umpolung" or polarity reversal.[10] In the context of acylation, an NHC attacks an aldehyde to form a nucleophilic Breslow intermediate, which is an acyl anion equivalent. This intermediate can then react with an electrophile. While direct acylation of hydroxybenzophenones using this method is less common, NHCs are instrumental in novel synthetic routes to substituted hydroxybenzophenones. For instance, they can catalyze the reaction of β-methylenals and aurones to construct 2,2'-dihydroxybenzophenones.[11]
Lewis Acid Catalysis: The Friedel-Crafts Pathway
The Friedel-Crafts acylation is a classic and direct method for synthesizing hydroxybenzophenones, typically by reacting a phenol (like resorcinol) with an acylating agent (like benzoyl chloride or benzoic acid).[1] This reaction proceeds via electrophilic aromatic substitution.
Expertise & Experience: From Stoichiometric to Catalytic
Traditional Friedel-Crafts reactions often use stoichiometric amounts of strong Lewis acids like AlCl₃.[12] These catalysts are highly effective but suffer from major drawbacks, including violent aqueous work-ups, catalyst consumption, and the generation of significant corrosive waste.[1][13]
Modern approaches focus on heterogeneous, recyclable solid acid catalysts such as zeolites (e.g., H-beta) and metal triflates.[1][14] Zeolites provide shape selectivity and strong Brønsted/Lewis acid sites within their porous structure. Metal triflates, like Scandium triflate (Sc(OTf)₃), are water-tolerant Lewis acids that can be used in catalytic amounts and are recoverable.[14][15] These modern catalysts make the Friedel-Crafts acylation a much greener and more industrially viable process.[13] The reaction can proceed via direct C-acylation or through an initial O-acylation to form a phenyl ester, followed by a Lewis acid-catalyzed Fries rearrangement to the more thermodynamically stable C-acylated hydroxybenzophenone.[1]
// Node styles
reagent [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
cat [fillcolor="#E2F0D9", fontcolor="#202124", color="#34A853"];
inter [fillcolor="#FCE8B2", fontcolor="#202124", color="#FBBC05"];
prod [fillcolor="#D3E3FD", fontcolor="#202124", color="#4285F4"];
// Nodes
Phenol [label="Phenol\nDerivative", class=reagent, shape=oval];
AcylHalide [label="Acyl Halide\n(R-COCl)", class=reagent, shape=oval];
LewisAcid [label="Lewis Acid\n(e.g., H-Beta Zeolite)", class=cat];
Acylium [label="Acylium Ion\n[R-C=O]⁺", class=inter];
SigmaComplex [label="σ-Complex\n(Wheland Intermediate)", class=inter];
Product [label="Hydroxybenzophenone", class=prod, shape=oval];
// Path
AcylHalide -> Acylium [label="+ Lewis Acid"];
LewisAcid -> Acylium;
Phenol -> SigmaComplex;
Acylium -> SigmaComplex [label="Electrophilic\nAttack"];
SigmaComplex -> Product [label="Deprotonation\n(Rearomatization)"];
Product -> LewisAcid [style=dashed, arrowhead=empty, label="Catalyst\nRegenerated"];
}
केंदFigure 3: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Protocol 3: Zeolite H-Beta Catalyzed Synthesis of 2,4-Dihydroxybenzophenone
This protocol describes a solvent-free synthesis using a recyclable heterogeneous catalyst.
Materials:
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at 500 °C for 4 hours under a stream of dry air to remove adsorbed water and ensure maximum activity.
-
Reaction Setup: In the reaction vessel, combine resorcinol (1.0 mol), benzoic acid (1.0 mol), and the activated H-Beta catalyst (e.g., 10% by weight of reactants).[1] Using carboxylic acids as acylating agents is environmentally preferable to acyl halides, with water being the only byproduct.
-
Reaction: Heat the solvent-free mixture to 160-180 °C with vigorous stirring. The removal of water formed during the reaction is crucial to drive the equilibrium towards the products. This can be achieved by applying a vacuum or using a Dean-Stark trap if a high-boiling, inert solvent is used.
-
Monitoring: Monitor the reaction by HPLC, tracking the consumption of resorcinol and the formation of the hydroxybenzophenone product.
-
Work-up:
-
Cool the reaction mixture until it solidifies.
-
Dissolve the solid mass in a suitable solvent like acetone or methanol.
-
Filter the mixture to recover the solid H-Beta catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,4-dihydroxybenzophenone.[16]
| Catalyst | Phenol Substrate | Acylating Agent | Temp (°C) | Yield (p-isomer) | Key Advantage | Reference |
| H-Beta Zeolite | Phenol | Benzoic Acid | 160 | High | Recyclable, Solvent-free | [1] |
| Montmorillonite K10-Fe³⁺ | Phenol | p-Chlorobenzoyl chloride | 40 | 97% | Mild conditions, High yield | [13] |
| Sc(OTf)₃ | Various Arenes | Meldrum's Acids | RT-80 | Good-Excellent | Mild, Catalytic | [17][18] |
| Bi(OTf)₃ | Anisole | Benzoyl Chloride | MW, neat | 92% | Fast, Recyclable | [18] |
Comparative Summary and Outlook
The choice of catalytic method for the acylation of hydroxybenzophenones depends heavily on the specific synthetic goal, substrate complexity, and desired process scale.
| Feature | Biocatalysis (Lipase) | Organocatalysis (DMAP) | Lewis Acid Catalysis (Modern) |
| Primary Advantage | Unmatched Regioselectivity | High Speed & Efficiency | Direct C-Acylation, Scalability |
| Reaction Type | O-Acylation (Esterification) | O-Acylation (Esterification) | C-Acylation (Friedel-Crafts) |
| Conditions | Mild (40-60 °C), Neutral | Mild to Moderate (RT-120 °C) | High Temperature (150-200 °C) |
| Selectivity | Excellent, enzyme-dependent | Generally non-selective for polyols | Para-selective, catalyst-dependent |
| Catalyst | Reusable (if immobilized) | Recyclable (DMAP·HCl) | Reusable (heterogeneous) |
| Environmental Impact | Very Low (Green) | Moderate | Low (vs. traditional Lewis acids) |
| Best For... | Selective modification of complex polyols, kinetic resolutions. | Rapid, high-yield protection of simple phenols. | Direct, large-scale synthesis of hydroxybenzophenone core structures. |
For drug development professionals requiring precise modification of a complex, multifunctional molecule, biocatalysis offers unparalleled selectivity. For researchers needing a quick and reliable method to protect a simple phenolic group, DMAP catalysis is often the most efficient choice. For process chemists aiming to synthesize the core hydroxybenzophenone structure on a large scale, modern heterogeneous Lewis acid catalysis provides a robust and environmentally improved alternative to classical methods.
References
-
Wang, Z., et al. (2021). Immobilized Fe3O4-Polydopamine-Thermomyces lanuginosus Lipase-Catalyzed Acylation of Flavonoid Glycosides and Their Analogs. Frontiers in Bioengineering and Biotechnology. [Link]
-
Tzani, A., et al. (2022). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Molecules. [Link]
-
Le, J., et al. (2019). Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens. ACS Catalysis. [Link]
-
Castillo, J. A., et al. (2022). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of Agricultural and Food Chemistry. [Link]
-
Tilaoui, M., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules. [Link]
-
Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]
-
Bonelli, B., et al. (2022). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Catalysts. [Link]
-
Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
-
Kim, J. K., et al. (2000). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DMAP as a Catalyst: Understanding its Nucleophilic Character and Acylation Capabilities. PharmaChem. [Link]
-
Biju, A. T., et al. (2016). N-Heterocyclic Carbene Catalyzed Synthesis of Dihydroxybenzophenones from β-Methylenals and Aurones. Request PDF. [Link]
- Hein, R., et al. (1974). Process for the production of 2,4-dihydroxy-benzophenone.
-
Dong, J., et al. (2019). Hydroxyl-directed C–C bond activation of benzophenones for the O-acylation of phenols. Request PDF. [Link]
-
Do, T. N. V., et al. (2021). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. [Link]
-
Wang, Z., et al. (2022). Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction. PNAS. [Link]
-
Fillion, E., et al. (2005). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. PlumX Metrics. [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. [Link]
-
Deshmukh, K. K., et al. (2020). A Novel Method for Synthesis of 4-Chloro,4’-Hydroxy Benzophenone using Solid Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology. [Link]
- Zhang, X. (2020). Green synthesis process of 2, 4-dihydroxy benzophenone.
-
Wang, M., et al. (2019). N-Heterocyclic Carbene Catalyzed Synthesis of Dihydroxybenzophenones From β-Methylenals and Aurones. Chemistry. [Link]
-
Welch, C. J., et al. (2013). Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride. ResearchGate. [Link]
-
Fillion, E., et al. (2005). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. ResearchGate. [Link]
-
Tan, C., et al. (2018). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Request PDF. [Link]
-
Sharma, U., et al. (2020). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry. [Link]
-
Companyó, X., et al. (2010). 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. ResearchGate. [Link]
-
Tsuchimoto, T., et al. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. Semantic Scholar. [Link]
-
Menon, R. S., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]
- European Patent Office. (1985). Process for the preparation of 2,4-dihydroxybenzophenones.
-
Subramanian, S., et al. (2023). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. ResearchGate. [Link]
-
Wang, H., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. [Link]
-
Chiang, P.-C., et al. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Catalysis Science & Technology. [Link]
-
de María, P. D., et al. (2024). Molar-Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme-Compatible Deep Eutectic Solvents. ResearchGate. [Link]
-
Wang, C., et al. (2020). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Nature Communications. [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis Online. [Link]
-
Kobayashi, S., et al. (2011). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. [Link]
-
Mogilaiah, K., et al. (2015). Acylation and acetylation reactions of m-hydroxybenzaldehyde. ResearchGate. [Link]
-
Li, X., et al. (2020). Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study. The Journal of Organic Chemistry. [Link]
-
Majek, M., et al. (2017). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications. [Link]
-
Mahatthananchai, J., et al. (2020). Carbene-Catalyzed Dynamic Kinetic Resolution and Asymmetric Acylation of Hydroxyphthalides and Related Natural Products. Angewandte Chemie International Edition. [Link]
-
Christensen, K. E., et al. (2022). Examples of regioselective benzoylations with regioselectivity arising... ResearchGate. [Link]
-
Yamada, K., et al. (2018). Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation. Chemistry – An Asian Journal. [Link]
-
Chen, Y., et al. (2023). EnzyKR: a chirality-aware deep learning model for predicting the outcomes of the hydrolase-catalyzed kinetic resolution. Chemical Science. [Link]
-
Amanote Research. (n.d.). Enzymatic Kinetic Resolution of Hydroxy Furan and. Amanote. [Link]
Sources